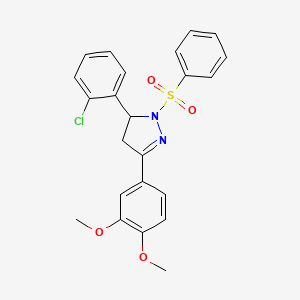
5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C23H21ClN2O4S and its molecular weight is 456.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Overview of Pyrazole Compounds
Pyrazoles are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects. The structural modifications of the pyrazole nucleus can significantly influence its biological activity. The compound exhibits a complex structure that may enhance its therapeutic potential.
Pharmacological Activities
-
Anti-inflammatory Activity
- Recent studies have shown that derivatives of pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to the target compound demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM .
- In vitro assays indicated that specific analogs could reduce inflammation markers effectively when compared to standard anti-inflammatory drugs like dexamethasone .
-
Antimicrobial Properties
- The compound has been tested against various bacterial strains, including E. coli and Bacillus subtilis. Results showed promising antimicrobial activity with some derivatives achieving significant inhibition rates comparable to established antibiotics .
- A study evaluating the effectiveness against Mycobacterium tuberculosis found certain pyrazole derivatives effective at low concentrations (6.25 µg/mL) .
-
Anticancer Potential
- Pyrazole derivatives have been investigated for their cytotoxic effects on several cancer cell lines. For example, compounds similar to the target compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM against various cancer cell lines such as MCF7 and NCI-H460 .
- Notably, structural modifications on the pyrazole ring have been linked to enhanced anticancer activity, indicating a strong SAR correlation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole compounds. The following table summarizes key findings related to the structural components and their impact on activity:
| Structural Feature | Activity Type | Observed Effect |
|---|---|---|
| 2-Chlorophenyl Group | Anti-inflammatory | Increased inhibition of TNF-α |
| 3,4-Dimethoxyphenyl Group | Anticancer | Enhanced cytotoxicity in MCF7 cells |
| Phenylsulfonyl Moiety | Antimicrobial | Improved activity against bacteria |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A derivative of the target compound was tested in vivo and demonstrated significant reduction in paw edema in rat models, indicating its potential as an anti-inflammatory agent .
- Anticancer Efficacy : A series of pyrazole derivatives were screened against various cancer cell lines demonstrating promising results with one derivative showing a remarkable IC50 value of 17.82 mg/mL against P815 cells .
属性
IUPAC Name |
2-(benzenesulfonyl)-3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-29-22-13-12-16(14-23(22)30-2)20-15-21(18-10-6-7-11-19(18)24)26(25-20)31(27,28)17-8-4-3-5-9-17/h3-14,21H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSTCPKUVBIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













